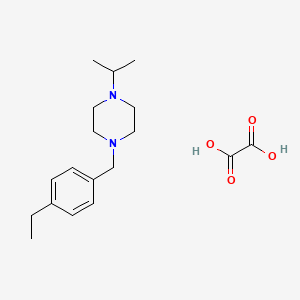
1-(4-ethylbenzyl)-4-isopropylpiperazine oxalate
Overview
Description
1-(4-ethylbenzyl)-4-isopropylpiperazine oxalate, also known as EBP or 4-ethylpiperazine, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. EBP is a piperazine derivative that has been shown to have various biological effects, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylbenzyl)-4-isopropylpiperazine oxalate is not fully understood, but studies have suggested that it may act through several different pathways. One proposed mechanism is that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as matrix metalloproteinases. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral entry into host cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as matrix metalloproteinases. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral entry into host cells. This compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-ethylbenzyl)-4-isopropylpiperazine oxalate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test its effects.
Future Directions
There are several potential future directions for research on 1-(4-ethylbenzyl)-4-isopropylpiperazine oxalate. One area of interest is in the development of this compound-based therapies for cancer. Studies have shown that this compound has potent antitumor activity, and further research is needed to determine its potential as a cancer treatment. Another area of interest is in the development of this compound-based therapies for viral infections. This compound has been shown to have antiviral activity against several viruses, and further research is needed to determine its potential as an antiviral agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Scientific Research Applications
1-(4-ethylbenzyl)-4-isopropylpiperazine oxalate has been studied extensively for its potential use as a therapeutic agent. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV). Additionally, this compound has anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15-5-7-16(8-6-15)13-17-9-11-18(12-10-17)14(2)3;3-1(4)2(5)6/h5-8,14H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRSAAMLFPGCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




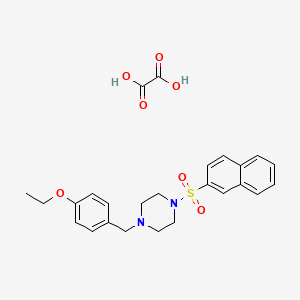
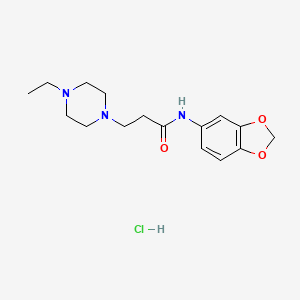
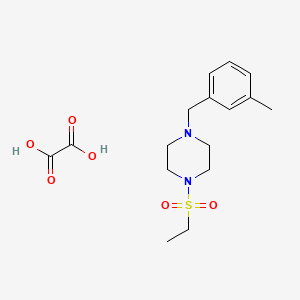

![methyl 2-[(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B3947778.png)
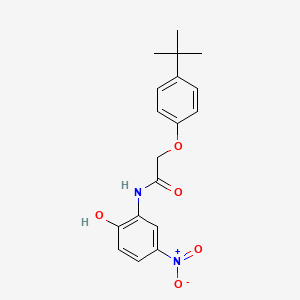
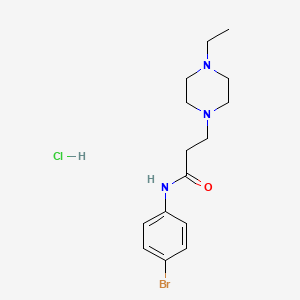
![(3S*,4S*)-1-(4-isobutylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3947796.png)
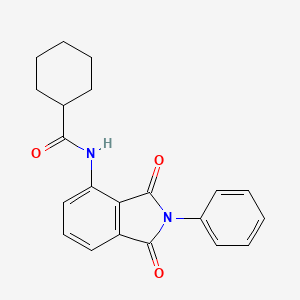
![1-[(4-fluorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3947802.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3947803.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3947815.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B3947841.png)